molecular formula C12H18ClFN2O B1396780 [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride CAS No. 1332529-16-4

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride

Cat. No.: B1396780
CAS No.: 1332529-16-4
M. Wt: 260.73 g/mol
InChI Key: QTBNVSZEWBTFPT-UHFFFAOYSA-N
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Description

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorine atom, a morpholine ring, and an ethylamine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl ring. One common synthetic route includes the following steps:

  • Nitration: : The starting phenyl compound is nitrated to introduce a nitro group.

  • Reduction: : The nitro group is reduced to an amine group.

  • Fluorination: : The phenyl ring is fluorinated to introduce the fluorine atom.

  • Morpholine Introduction: : The morpholine ring is introduced through a substitution reaction.

  • Ethylamine Addition: : The ethylamine group is added to the phenyl ring.

  • Hydrochloride Formation: : The final product is converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated systems are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro compounds are formed.

  • Reduction: : Amine compounds are produced.

  • Substitution: : Various substituted phenyl compounds are generated.

Scientific Research Applications

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and morpholine ring play crucial roles in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to elicit its effects.

Comparison with Similar Compounds

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : (3-Fluoro-4-morpholin-4-ylphenyl)carbamic acid methyl ester, (3-Fluoro-4-morpholin-4-ylphenyl)carbamic acid benzyl ester.

  • Uniqueness: : The presence of the ethylamine group and the specific arrangement of the fluorine atom and morpholine ring distinguish this compound from its analogs.

Properties

IUPAC Name

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c1-9(14)10-2-3-12(11(13)8-10)15-4-6-16-7-5-15;/h2-3,8-9H,4-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNVSZEWBTFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCOCC2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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